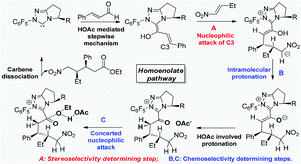NHC-catalyzed homoenolate reaction of enals and nitroalkenes: computational study of mechanism, chemoselectivity and stereoselectivity†
Organic Chemistry Frontiers Pub Date: 2014-05-09 DOI: 10.1039/C4QO00036F
Abstract
A systematic theoretical study has been carried out on the NHC-catalyzed homoenolate reaction of enals and nitroalkenes. The detailed mechanism of these nitroalkenes participated homoenolate reactions, the chemoselectivity of the homoenolate (vs. Stetter) pathway and the intriguing syn- (vs. anti-) stereoselectivity have been investigated. Calculations show that the homoenolate and Stetter reaction (Path-homo and Path-set) first undergo the same formation process of the Breslow intermediate, which proceeds via a HOAc mediated stepwise mechanism. The subsequent process of Path-homo consists of five steps: nucleophilic attack of the Breslow intermediate (C3 atom) on the nitroalkene, intramolecular proton transfer, HOAc involved protonation of C2, concerted nucleophilic attack of OEt on the carbonyl, and final carbene dissociation. The subsequent process of Path-set consists of three steps: nucleophilic attack of the Breslow intermediate (C1 atom) on the nitroalkene, intramolecular proton transfer and carbene dissociation. Path-homo is more feasible than Path-set. The highly exoergonic nucleophilic attack, the facile intramolecular proton transfer and attack of OEt on the carbonyl in Path-homo result in its feasibility. The stereoselectivity determining step of Path-homo is the attack of the Breslow intermediate on the nitroalkene, in which the steric hindrance and hydrogen bonding determine the syn stereoselectivity.

Recommended Literature
- [1] Centrifugal extraction of plasma from whole blood on a rotating disk
- [2] Cerium oxide nanoparticles: properties, biosynthesis and biomedical application
- [3] Building deep learning and traditional chemometric models based on Fourier transform mid-infrared spectroscopy: Identification of wild and cultivated Gastrodia elata
- [4] Challenges and breakthroughs in post-combustion catalysis: how to match future stringent regulations
- [5] Calcium phosphate-based organic–inorganic hybrid nanocarriers with pH-responsive on/off switch for photodynamic therapy†
- [6] Carbon black anchored vanadium oxide nanobelts and their post-sintering counterpart (V2O5 nanobelts) as high performance cathode materials for lithium ion batteries†
- [7] C1-Symmetric Si-bridged (2-indenyl)(1-indenyl) ansa-metallocenes as efficient ethene/1-hexene copolymerization catalysts†
- [8] Cell proliferation and migration inside single cell arrays†
- [9] Challenges Associated with Investigating Salmonella Enteritidis with Low Genomic Diversity in New York State: The Impact of Adjusting Analytical Methods and Correlation with Epidemiological Data.
- [10] Behaviour of dimeric methylrhenium(vi) oxides in the presence of hydrogen peroxide and its consequences for oxidation catalysis

Journal Name:Organic Chemistry Frontiers
research_products
-
CAS no.: 185147-06-2









